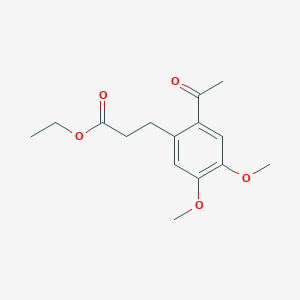

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-5-20-15(17)7-6-11-8-13(18-3)14(19-4)9-12(11)10(2)16/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZYKBFRODAJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1C(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" CAS number

An In-Depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound with potential applications in pharmaceutical research and development. Due to the limited availability of public data, including a registered CAS number for this specific molecule, this document focuses on a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on the activities of structurally similar compounds.

Introduction and Rationale

This compound belongs to the class of acetophenones, which are known for a wide range of biological activities, including anticancer, analgesic, antioxidant, and anti-inflammatory properties.[1][2][3] The presence of a dimethoxy-substituted phenyl ring is a common feature in many pharmacologically active natural products and synthetic compounds. This guide is intended for researchers and drug development professionals interested in the synthesis and evaluation of novel substituted phenylpropanoates as potential therapeutic agents.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step process starting from commercially available reagents. A plausible and robust synthetic strategy involves the introduction of the propanoate side chain to a pre-functionalized dimethoxyacetophenone core. The following protocol is a proposed pathway based on established organic synthesis methodologies.

Synthetic Workflow Diagram

Sources

An In-Depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

A comprehensive analysis of its predicted chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Executive Summary

Introduction and Nomenclature

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is a derivative of both acetophenone and ethyl propanoate. The nomenclature indicates an ethyl ester of a propanoic acid, which is substituted at the third carbon with a 2-acetyl-4,5-dimethoxyphenyl group. The core structure is a benzene ring with two methoxy groups at positions 4 and 5, an acetyl group at position 2, and the propanoate substituent at position 1. Due to the limited availability of direct experimental data, this guide will provide a theoretical and comparative analysis based on well-understood principles of organic chemistry and data from closely related analogues.

Predicted Physicochemical Properties

The physical and chemical properties of this compound can be inferred from its constituent parts. The ethyl propanoate portion suggests it will be a liquid at room temperature and possess a characteristically fruity odor. The large, substituted aromatic ring will likely increase its boiling point and density compared to simple ethyl propanoate and will decrease its solubility in water.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₂₀O₅ | Based on structural components. |

| Molecular Weight | 280.32 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic esters. |

| Odor | Faintly fruity or aromatic | Characteristic of the ethyl propanoate moiety. |

| Boiling Point | > 250 °C | Significantly higher than ethyl propanoate (99 °C) due to increased molecular weight and polarity from the substituted aromatic ring.[1] |

| Melting Point | < 25 °C | Likely to be a liquid at room temperature, similar to many substituted aromatic esters. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) | The ester and ether groups provide some polarity, but the overall molecule is largely nonpolar. 3',4'-Dimethoxyacetophenone is soluble in methanol and insoluble in water.[2] |

| Density | ~1.1 - 1.2 g/cm³ | Higher than ethyl propanoate (0.888 g/mL) due to the dense aromatic ring.[1] |

Proposed Synthetic Pathways

A plausible synthetic route to this compound can be envisioned through a multi-step process, likely starting from a commercially available dimethoxybenzene derivative. Two potential pathways are outlined below.

Pathway A: Friedel-Crafts Acylation followed by Introduction of the Propanoate Chain

This pathway would begin with the Friedel-Crafts acylation of a suitable dimethoxybenzene precursor to introduce the acetyl group, followed by a reaction to add the ethyl propanoate side chain. The Friedel–Crafts reaction is a well-established method for attaching substituents to aromatic rings.[3]

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene. To a cooled solution of 1,2-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Slowly add acetyl chloride and stir the reaction mixture until completion. Quench the reaction with ice-water and extract the product, 3,4-dimethoxyacetophenone.

-

Step 2: Introduction of the Propanoate Chain. A subsequent reaction, such as a Heck reaction or a Michael addition, could be employed to introduce the three-carbon chain. A more direct approach would be a reductive amination with a suitable amine, followed by diazotization and a Sandmeyer-type reaction with acrylonitrile, followed by hydrolysis and esterification. A more likely route would involve a formylation reaction followed by a Horner-Wadsworth-Emmons reaction with a phosphonate ester and subsequent reduction.

Pathway B: Synthesis via a Substituted Cinnamate Intermediate

A common and efficient method for the synthesis of 3-phenylpropanoates is the hydrogenation of the corresponding cinnamate ester.[4][5][6]

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate. This intermediate could be synthesized via a Heck reaction between a halogenated 2-acetyl-4,5-dimethoxybenzene and ethyl acrylate. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction.[7][8][9]

-

Step 2: Catalytic Hydrogenation. The resulting ethyl cinnamate derivative is then hydrogenated to saturate the double bond, yielding the final product. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][6][10]

DOT Diagram of Proposed Synthesis (Pathway B)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. nacatsoc.org [nacatsoc.org]

- 5. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jocpr.com [jocpr.com]

- 10. youtube.com [youtube.com]

"Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

This guide provides a comprehensive technical overview of the structure elucidation of the novel compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document details a plausible synthetic pathway and a thorough analysis of spectroscopic data to confirm the molecular structure. Our approach emphasizes the causality behind experimental choices and establishes a self-validating system for the described protocols.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure combines a substituted acetophenone moiety with an ethyl propanoate side chain, offering multiple sites for further functionalization. Accurate structural confirmation is paramount for any future studies or applications. This guide outlines a logical and scientifically rigorous approach to its synthesis and structural verification using modern analytical techniques.

Part 1: Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached from the commercially available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). Veratraldehyde is a widely used flavorant and an intermediate in the synthesis of pharmaceuticals.[1][2] The proposed multi-step synthesis involves a Wittig reaction to construct the carbon backbone of the propanoate side chain, followed by catalytic hydrogenation to saturate the double bond, and finally, a Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring.

Caption: Proposed synthetic pathway for this compound.

Step 1: Wittig Reaction - Synthesis of Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate

The initial step involves the olefination of veratraldehyde using a stabilized phosphorane ylide, (triphenylphosphoranylidene)acetic acid ethyl ester. The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3][4][5][6] The use of a stabilized ylide generally favors the formation of the (E)-alkene isomer.[5]

Experimental Protocol:

-

In a round-bottom flask, add (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 eq) to dry toluene under a nitrogen atmosphere.

-

Add veratraldehyde (1.0 eq) to the stirred solution.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate as a solid.

Step 2: Catalytic Hydrogenation - Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propanoate

The second step is the reduction of the carbon-carbon double bond in the acrylate intermediate. Catalytic hydrogenation is a standard and efficient method for the saturation of alkenes, typically employing a metal catalyst such as palladium on carbon (Pd/C).[7][8][9][10][11] This reaction adds two hydrogen atoms across the double bond, resulting in the corresponding saturated alkane.[7][10]

Experimental Protocol:

-

Dissolve Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 1-2 mol%).

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) or use a Parr hydrogenator.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain Ethyl 3-(3,4-dimethoxyphenyl)propanoate, which is often a liquid.

Step 3: Friedel-Crafts Acylation - Synthesis of this compound

The final step is the introduction of an acetyl group onto the aromatic ring via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction utilizes an acyl chloride (acetyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone.[12][13][14][15][16] The directing effects of the existing methoxy and alkyl substituents on the aromatic ring will influence the position of acylation. The electron-donating nature of the methoxy groups and the alkyl chain will activate the ring towards electrophilic substitution.

Experimental Protocol:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 3-(3,4-dimethoxyphenyl)propanoate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, ensuring the temperature remains low.

-

Add acetyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Allow the reaction to stir at 0 °C for one hour and then at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Part 2: Spectroscopic Data and Structural Elucidation

The following section details the predicted spectroscopic data for this compound, which are essential for its unambiguous structural confirmation.

Caption: Workflow for the structural elucidation of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | s | 1H | Ar-H (proton on the aromatic ring) |

| ~6.8 | s | 1H | Ar-H (proton on the aromatic ring) |

| 4.12 | q | 2H | -O-CH₂ -CH₃ |

| 3.90 | s | 3H | Ar-OCH₃ |

| 3.85 | s | 3H | Ar-OCH₃ |

| 2.95 | t | 2H | Ar-CH₂ -CH₂- |

| 2.65 | t | 2H | -CH₂-CH₂ -CO- |

| 2.55 | s | 3H | -CO-CH₃ |

| 1.23 | t | 3H | -O-CH₂-CH₃ |

-

Aromatic Protons: The two singlets in the aromatic region are indicative of two isolated protons on the benzene ring.

-

Ethyl Ester Group: The quartet at ~4.12 ppm and the triplet at ~1.23 ppm are characteristic of an ethyl group attached to an ester oxygen.

-

Propanoate Chain: The two triplets at ~2.95 ppm and ~2.65 ppm correspond to the two methylene groups of the propanoate side chain, showing coupling to each other.

-

Methoxy Groups: The two singlets at ~3.90 and ~3.85 ppm are assigned to the two methoxy groups on the aromatic ring.

-

Acetyl Group: The singlet at ~2.55 ppm is characteristic of the methyl protons of an acetyl group.[17][18]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C =O (ketone) |

| ~173.0 | C =O (ester) |

| ~152.0 | Ar-C -OCH₃ |

| ~148.0 | Ar-C -OCH₃ |

| ~131.0 | Ar-C -COCH₃ |

| ~128.0 | Ar-C -CH₂- |

| ~115.0 | Ar-C H |

| ~112.0 | Ar-C H |

| ~60.5 | -O-C H₂-CH₃ |

| ~56.0 | Ar-OC H₃ |

| ~55.8 | Ar-OC H₃ |

| ~35.0 | Ar-CH₂-C H₂- |

| ~30.0 | -CO-C H₃ |

| ~29.0 | Ar-C H₂-CH₂- |

| ~14.2 | -O-CH₂-C H₃ |

-

Carbonyl Carbons: The signals at ~198.0 ppm and ~173.0 ppm are characteristic of ketone and ester carbonyl carbons, respectively.[17][19]

-

Aromatic Carbons: The signals in the range of ~112-152 ppm correspond to the six carbons of the aromatic ring.

-

Aliphatic Carbons: The remaining signals are assigned to the carbons of the ethyl ester, the propanoate chain, the methoxy groups, and the acetyl methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.[20]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (ketone, conjugated) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1260, ~1030 | Strong | C-O stretch (ester and ether) |

| ~2950 | Medium | C-H stretch (aliphatic) |

-

Carbonyl Stretching: Two distinct, strong absorption bands are expected for the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (~1735 cm⁻¹) than the ketone C=O stretch.[21][22][23][24] The ketone's carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency to around 1680 cm⁻¹.[23]

-

Aromatic C=C Stretching: Absorptions in the 1600-1510 cm⁻¹ region confirm the presence of the aromatic ring.

-

C-O Stretching: Strong bands in the fingerprint region will correspond to the C-O stretching vibrations of the ester and the two ether linkages.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

| m/z | Interpretation |

| 280 | [M]⁺, Molecular ion |

| 265 | [M - CH₃]⁺, Loss of a methyl radical |

| 235 | [M - OCH₂CH₃]⁺, Loss of an ethoxy radical |

| 207 | [M - COOCH₂CH₃]⁺, Loss of the ethyl propanoate side chain via McLafferty rearrangement or other fragmentation pathways |

| 193 | [M - CH₂CH₂COOCH₂CH₃]⁺, Cleavage of the bond between the aromatic ring and the propanoate side chain |

| 43 | [CH₃CO]⁺, Acetyl cation |

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z = 280, corresponding to the molecular formula C₁₅H₂₀O₅.

-

Fragmentation Pattern: Key fragmentation patterns would involve the loss of the ethoxy group from the ester ([M - 45]⁺) and cleavage of the side chains.[25][26][27][28][29] The presence of a peak at m/z = 43 is a strong indicator of an acetyl group.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the structural elucidation of this compound. The proposed synthetic route offers a logical and feasible method for its preparation from readily available starting materials. This technical guide serves as a foundational reference for researchers engaged in the synthesis and characterization of novel organic compounds for potential applications in drug discovery and development.

References

-

PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). [Link]

-

Organic Syntheses. Veratraldehyde. [Link]

-

Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. (2023). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). [Link]

- Google Patents.

-

YouTube. Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016). [Link]

-

Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

-

PrepChem.com. Synthesis of (b) ethyl 3-(5-acetyl-2-methoxyphenyl)prop-2-ene oate. [Link]

-

PubChem. Ethyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). [Link]

-

Ataman Kimya. VERATRALDEHYDE. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

SpectraBase. Ethyl (2E)-3-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)prop-2-enoate. [Link]

-

ChemTalk. Catalytic Hydrogenation. [Link]

-

Whitman College. GCMS Section 6.14. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). [Link]

-

National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Study.com. Hydrogenation of Alkenes | Definition, Mechanism & Examples. [Link]

-

SciELO. Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Royal Society of Chemistry. General Procedure for Preparation of Olefins. [Link]

-

YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). [Link]

-

YouTube. Wittig Reaction Mechanism. (2018). [Link]

-

YouTube. IR Video 7 - Region 3 practice Aldehyde vs Ketone vs Ester. (2022). [Link]

-

Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

PubChem. Ethyl 3-(3-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Organic Reaction Flashcards. Wittig Reaction - Common Conditions. [Link]

-

The Virtual Model Kit. Acetophenone. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

YouTube. NMR spectrum of acetophenone. (2021). [Link]

Sources

- 1. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 11. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. byjus.com [byjus.com]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. chem.pg.edu.pl [chem.pg.edu.pl]

- 24. m.youtube.com [m.youtube.com]

- 25. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. GCMS Section 6.14 [people.whitman.edu]

- 28. m.youtube.com [m.youtube.com]

- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of a Key Donepezil Precursor: 5,6-Dimethoxy-1-indanone

Introduction

For researchers and professionals in drug development, the synthesis of key intermediates with high purity and efficiency is paramount. This guide provides an in-depth exploration of a robust and scientifically validated pathway for the synthesis of 5,6-dimethoxy-1-indanone, a critical precursor in the manufacturing of the Alzheimer's disease drug, Donepezil. While the direct acylation of certain precursors to obtain compounds such as Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate may seem plausible, the established and more reliable route proceeds through an intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid. This approach offers superior regioselectivity and is well-documented in scientific literature, ensuring a reproducible and scalable process.

This document will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed, step-by-step experimental protocols, and present the necessary data for the characterization of the synthesized compounds.

Strategic Overview: The Intramolecular Friedel-Crafts Pathway

The chosen synthetic route leverages the inherent reactivity of the 3,4-dimethoxyphenyl moiety to achieve a highly regioselective intramolecular cyclization. The methoxy groups on the aromatic ring are strong activating groups, directing electrophilic substitution to the ortho and para positions. In the case of 3-(3,4-dimethoxyphenyl)propionic acid, the propionic acid side chain can be converted into an acylating agent, which then preferentially attacks the electron-rich ortho position to the methoxy groups, leading to the formation of the desired five-membered ring of the indanone system.

This intramolecular approach is advantageous as it avoids the potential for polysubstitution and isomeric impurities that can arise from intermolecular Friedel-Crafts reactions. The use of dehydrating agents such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and p-toluenesulfonic acid (p-TsOH) facilitates the formation of the acylium ion necessary for the cyclization.

Visualizing the Synthesis Workflow

Caption: Overall workflow for the synthesis of 5,6-Dimethoxy-1-indanone.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid

This initial step involves a Knoevenagel condensation followed by a reduction.

1.1 Knoevenagel Condensation to form 3,4-Dimethoxycinnamic acid

-

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.

-

To this solution, add a catalytic amount of pyridine and piperidine.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the 3,4-dimethoxycinnamic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

1.2 Catalytic Hydrogenation to yield 3-(3,4-Dimethoxyphenyl)propionic acid

-

Materials:

-

3,4-Dimethoxycinnamic acid

-

10% Palladium on Charcoal (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation vessel, dissolve the 3,4-dimethoxycinnamic acid in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Monitor the reaction by TLC.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-(3,4-dimethoxyphenyl)propionic acid.[1] This product can be purified by recrystallization if necessary.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-(3,4-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | 210.23 | 96-99 |

Part 2: Intramolecular Friedel-Crafts Acylation to 5,6-Dimethoxy-1-indanone

This is the key cyclization step to form the indanone ring system.[2]

-

Materials:

-

3-(3,4-Dimethoxyphenyl)propionic acid

-

Phosphorus pentoxide (P₂O₅)

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottom flask, combine phosphorus pentoxide (e.g., 12 equivalents) and p-toluenesulfonic acid (e.g., 12 equivalents) and heat to 120 °C with stirring for approximately 30 minutes to form a clear, homogeneous solution of polyphosphoric acid.[2]

-

Add the 3-(3,4-dimethoxyphenyl)propionic acid (1 equivalent) to the hot mixture in one portion.[2]

-

Continue stirring at 120 °C for a short period (e.g., 5 minutes). The solution will typically develop a deep purple color.[2]

-

Carefully pour the hot reaction mixture into ice-water with vigorous stirring to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).[2]

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[2]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5,6-dimethoxy-1-indanone.[2]

-

The product can be further purified by column chromatography or recrystallization.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 5,6-Dimethoxy-1-indanone | C₁₁H₁₂O₃ | 192.21 | High |

Mechanistic Insights: The Acylium Ion Formation and Cyclization

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The mixture of P₂O₅ and p-TsOH acts as a powerful dehydrating agent, facilitating the conversion of the carboxylic acid into the acylium ion.

Caption: Simplified mechanism of the intramolecular Friedel-Crafts acylation.

The electron-donating methoxy groups on the aromatic ring stabilize the intermediate carbocation formed during the electrophilic attack, thereby facilitating the cyclization process. The ortho position to the methoxy groups is sterically accessible and electronically favored for the attack by the tethered acylium ion, leading to the selective formation of the 5,6-dimethoxy-1-indanone.

Characterization of 5,6-Dimethoxy-1-indanone

The identity and purity of the synthesized 5,6-dimethoxy-1-indanone should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the indanone ring, and the methoxy groups.

-

¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methoxy carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

The synthesis of 5,6-dimethoxy-1-indanone via an intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid represents a reliable and efficient method for obtaining this key pharmaceutical intermediate. The pathway is well-established and offers high yields and excellent regioselectivity. For drug development professionals, mastering this synthesis is a crucial step in the production of Donepezil and related compounds. Further optimization of reaction conditions, such as exploring alternative acid catalysts or reaction media, could lead to even more sustainable and cost-effective manufacturing processes.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

SciELO. (2017). Article. Available at: [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

- Google Patents. (n.d.). US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride.

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Available at: [Link]

-

SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Available at: [Link]

-

ResearchGate. (n.d.). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1. Available at: [Link]

-

Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Efficient and Industrially Viable Synthesis of Donepezil. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, including its formal IUPAC nomenclature, a proposed synthetic pathway with detailed experimental protocols, and predicted analytical data for its characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering insights into the synthesis and properties of this substituted phenylpropanoate derivative.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the structure "this compound" is This compound .

This nomenclature is derived as follows:

-

The parent chain is a propanoate, indicating a three-carbon ester.

-

The "ethyl" prefix designates the ester's ethyl group.

-

The main substituent is attached at the 3-position of the propanoate chain.

-

This substituent is a "2-acetyl-4,5-dimethoxyphenyl" group, indicating a benzene ring with:

-

An acetyl group (-COCH3) at the 2-position.

-

Two methoxy groups (-OCH3) at the 4- and 5-positions.

-

The numbering of the phenyl ring is determined by the attachment point of the propanoate chain, which is assigned position 1.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 3',4'-dimethoxyacetophenone [1][2][3][4]. The proposed multi-step synthesis involves an initial acylation to introduce a second acetyl group, followed by a selective reduction and subsequent esterification.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Friedel-Crafts Acylation of 3',4'-Dimethoxyacetophenone

This initial step introduces an acetyl group onto the aromatic ring. The directing effects of the existing methoxy and acetyl groups will guide the position of the new substituent.

-

Protocol:

-

To a stirred solution of 3',4'-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum chloride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the acylated intermediate.

-

-

Causality: The use of a Lewis acid catalyst like aluminum chloride is essential for activating the acetyl chloride for electrophilic aromatic substitution. The reaction temperature is initially kept low to control the exothermic reaction.

Step 2: Selective Reduction of the More Reactive Carbonyl Group

With two acetyl groups present, a selective reduction is necessary. The newly introduced acetyl group is generally more sterically hindered, allowing for a degree of selective reduction of the original ketone.

-

Protocol:

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

-

Add sodium borohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Once the starting material is consumed, carefully add acetone to quench the excess sodium borohydride.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the reduced intermediate.

-

-

Causality: Sodium borohydride is a mild reducing agent that can selectively reduce ketones in the presence of other functional groups under controlled conditions.

Step 3: Esterification to Yield the Final Product

The final step involves the esterification of the propanoic acid derivative formed in the previous steps. A classic Fischer esterification is suitable for this transformation[5].

-

Protocol:

-

To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous ethanol (a large excess, also serving as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops)[6].

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product, this compound, is purified by column chromatography.

-

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted analytical and spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for related compounds[7][8][9][10].

| Property | Predicted Value |

| Molecular Formula | C15H20O5 |

| Molecular Weight | 280.32 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 3H, -OCH₂CH₃), 2.50 (s, 3H, -COCH₃), 2.65 (t, 2H, Ar-CH₂-), 2.95 (t, 2H, -CH₂CO₂Et), 3.85 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃), 4.15 (q, 2H, -OCH₂CH₃), 6.80 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.2 (-OCH₂CH₃), 29.5 (Ar-CH₂-), 30.5 (-COCH₃), 35.0 (-CH₂CO₂Et), 56.0 (-OCH₃), 56.2 (-OCH₃), 60.5 (-OCH₂CH₃), 110.0 (Ar-C), 112.0 (Ar-C), 125.0 (Ar-C), 130.0 (Ar-C), 148.0 (Ar-C), 150.0 (Ar-C), 173.0 (C=O, ester), 200.0 (C=O, ketone) |

| IR (KBr, cm⁻¹) | ~2950 (C-H, aliphatic), ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1510 (C=C, aromatic), ~1260, 1030 (C-O, ether and ester) |

| Mass Spec (EI) | m/z 280 (M⁺), 235 (M⁺ - OCH₂CH₃), 207 (M⁺ - CO₂CH₂CH₃), 193 (base peak) |

Potential Applications and Future Research Directions

Substituted phenylpropanoates are a class of compounds with diverse biological activities and are often found as key structural motifs in natural products and pharmaceuticals. The presence of the dimethoxy-substituted aromatic ring, in particular, is a common feature in many bioactive molecules.

-

Potential as a Pharmaceutical Intermediate: The structure of this compound makes it a potential intermediate in the synthesis of more complex molecules. The acetyl and ester functional groups provide handles for further chemical transformations, such as the construction of heterocyclic rings or the introduction of other pharmacologically relevant moieties. For instance, similar structures are used in the synthesis of antimalarial drugs[5].

-

Exploration of Biological Activity: The compound itself could be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, or antimicrobial properties. The dimethoxyphenyl group is known to interact with various biological targets.

-

Material Science Applications: Aromatic esters can sometimes find applications in material science, for example, as plasticizers or as components in the synthesis of polymers with specific properties.

Further research could focus on the optimization of the proposed synthesis to improve yields and reduce the number of steps. Additionally, the synthesis of a series of analogs with different substituents on the aromatic ring could lead to the discovery of compounds with enhanced biological activity.

Conclusion

This technical guide has provided a detailed overview of this compound, from its IUPAC nomenclature to a proposed synthetic route and predicted analytical data. By offering a solid foundation for the synthesis and characterization of this compound, this guide aims to facilitate further research and development in areas where such substituted phenylpropanoates may prove valuable. The presented protocols and data serve as a starting point for researchers to build upon in their scientific endeavors.

References

-

The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Yeast Metabolome Database. (n.d.). Ethyl propanoate (YMDB01331). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl propionate (FDB001366). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)propanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Retrieved from [Link]

-

mVOC 4.0. (n.d.). Ethyl Propanoate. Retrieved from [Link]

Sources

- 1. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]

- 2. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]

- 3. CAS 1131-62-0: 3,4-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]

- 4. 3',4'-Dimethoxyacetophenone | 1131-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl propionate - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | CID 348843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-(3-methoxyphenyl)propanoate | C12H16O3 | CID 584318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

"Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" molecular weight

An In-Depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic ester of interest in synthetic and medicinal chemistry. Due to the limited availability of data on this specific molecule, this document serves as a foundational resource, detailing its physicochemical properties, a proposed synthetic pathway, and a full suite of analytical characterization methodologies. The guide is intended for professionals in drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

Substituted phenylpropanoic acid derivatives are a cornerstone in the development of a wide range of pharmaceuticals and bioactive molecules. The structural motif, characterized by a phenyl ring connected to a propanoic acid or ester, is present in numerous compounds with diverse pharmacological activities. The specific substitution pattern on the phenyl ring is a critical determinant of a molecule's biological and chemical properties. This guide focuses on a novel derivative, this compound, elucidating its core characteristics and providing a framework for its synthesis and analysis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₅ |

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted to be a crystalline solid or a viscous oil |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. |

| LogP (estimated) | ~2.5 - 3.5 |

Proposed Synthesis

As of the writing of this guide, a specific synthetic procedure for this compound has not been published in peer-reviewed literature. Therefore, a plausible and robust synthetic route is proposed below, based on well-established organic chemistry principles.

Synthetic Scheme

The proposed synthesis involves a Friedel-Crafts acylation followed by a Heck or a related cross-coupling reaction, and finally, esterification.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,4-Dimethoxyacetophenone

-

To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-water and stir for 30 minutes.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-dimethoxyacetophenone.

Step 2: Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate

-

In a round-bottom flask, combine 3,4-dimethoxyacetophenone (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add triethylamine (Et₃N, 2.0 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate.

Step 3: Synthesis of this compound

-

Dissolve Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected outcomes from key analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also provides structural information through fragmentation patterns.

Expected Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Interpretation of Key Fragments:

-

m/z 296: Molecular ion peak [M]⁺.

-

m/z 251: Loss of the ethoxy radical (•OCH₂CH₃) from the ester.

-

m/z 223: Loss of the carbethoxy radical (•COOCH₂CH₃).

-

m/z 209: Cleavage of the bond between the α and β carbons of the propanoate chain.

-

m/z 163: A fragment corresponding to the substituted benzyl cation.

-

m/z 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Predicted Chemical Shifts:

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |

| a | triplet | ~1.2 | 3H |

| b | quartet | ~4.1 | 2H |

| c | triplet | ~2.6 | 2H |

| d | triplet | ~2.9 | 2H |

| e | singlet | ~2.5 | 3H |

| f | singlet | ~3.8 | 3H |

| g | singlet | ~3.9 | 3H |

| h | singlet | ~6.8 | 1H |

| i | singlet | ~7.2 | 1H |

¹³C NMR Predicted Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| 1 | ~14.2 |

| 2 | ~60.5 |

| 3 | ~173.0 |

| 4 | ~35.0 |

| 5 | ~25.0 |

| 6 | ~130.0 |

| 7 | ~128.0 |

| 8 | ~200.0 |

| 9 | ~112.0 |

| 10 | ~148.0 |

| 11 | ~152.0 |

| 12 | ~110.0 |

| 13 | ~29.0 |

| 14 | ~56.0 |

| 15 | ~56.2 |

digraph "NMR_Structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=none, fontname="Arial", fontsize=10];mol [image="https://i.imgur.com/your-image-url.png"]; // Placeholder for the 2D structure image // It is recommended to replace the placeholder with an actual image of the molecule with labeled atoms. // For the purpose of this example, a textual representation is used.

label [label=" Structure of this compound with Atom Labeling for NMR

(g)H3CO O(e) \\ // \\ (11)C==C(7)--C(8)--CH3(13) // \\ /

(h)CH(12) C(10) \ / \ C(6)==C(9)CH(i) | CH2(5)--CH2(4)--C(3)==O | O(2)--CH2(b)--CH3(a) | (1) (f)H3CO--C(15) "]; }

Caption: 2D structure of this compound with proposed atom numbering for NMR assignments. Note: A proper 2D chemical structure drawing with atom labels would be ideal for this figure.

Conclusion

This technical guide provides a foundational understanding of this compound. While this compound is not yet extensively documented, the information presented herein, including its calculated physicochemical properties, a robust proposed synthetic route, and detailed predicted analytical data, offers a valuable starting point for researchers and scientists. The provided protocols and expected data will facilitate the synthesis, purification, and characterization of this and structurally related molecules, thereby accelerating research and development in the fields of medicinal and materials chemistry.

References

- Note: As this is a guide for a novel compound, direct references are not available.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Group VIII Metal Derivatives. Journal of the American Chemical Society, 90(20), 5518–5526. [Link]

-

Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons.

A Spectroscopic Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: An In-depth Technical Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, a compound of significant interest in synthetic chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.

Molecular Structure and Overview

This compound is a substituted aromatic compound with a molecular weight of 294.32 g/mol and a chemical formula of C₁₅H₂₀O₅. The molecule features a 1,2,4,5-tetrasubstituted benzene ring, an acetyl group, two methoxy groups, and an ethyl propanoate side chain. Understanding the interplay of these functional groups is paramount to deciphering its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl propanoate chain, the acetyl group, and the methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Singlet | 1H | Aromatic H |

| ~6.8-7.0 | Singlet | 1H | Aromatic H |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| 3.85 | Singlet | 3H | Ar-OCH₃ |

| 3.83 | Singlet | 3H | Ar-OCH₃ |

| ~2.9 | Triplet | 2H | Ar-CH₂CH₂- |

| ~2.6 | Triplet | 2H | -CH₂CH₂COO- |

| 2.55 | Singlet | 3H | -COCH₃ |

| 1.23 | Triplet | 3H | -OCH₂CH₃ |

The two singlets in the aromatic region are due to the two isolated protons on the heavily substituted benzene ring. The ethyl group of the propanoate moiety gives rise to a characteristic quartet and triplet pattern. The two methoxy groups are expected to appear as sharp singlets, and the acetyl protons will also be a singlet. The two methylene groups of the propanoate side chain will present as triplets due to coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (acetyl) |

| ~173 | C=O (ester) |

| ~150-155 | Aromatic C-O |

| ~145-150 | Aromatic C-O |

| ~125-130 | Quaternary Aromatic C |

| ~120-125 | Quaternary Aromatic C |

| ~110-115 | Aromatic C-H |

| ~108-112 | Aromatic C-H |

| ~60 | -OCH₂CH₃ |

| ~56 | Ar-OCH₃ |

| ~55.8 | Ar-OCH₃ |

| ~35 | Ar-CH₂CH₂- |

| ~30 | -COCH₃ |

| ~25 | -CH₂CH₂COO- |

| ~14 | -OCH₂CH₃ |

The carbonyl carbons of the acetyl and ester groups are expected to be the most downfield signals. The aromatic carbons will appear in a range determined by their substitution pattern, with the oxygen-substituted carbons being further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-2850 | Medium | C-H (aliphatic) |

| ~1735 | Strong | C=O (ester) |

| ~1680 | Strong | C=O (acetyl) |

| ~1600, ~1500 | Medium-Strong | C=C (aromatic) |

| ~1270, ~1030 | Strong | C-O (ether and ester) |

The IR spectrum will be dominated by two strong carbonyl stretching bands corresponding to the ester and acetyl groups. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations. The C-H stretches of the aliphatic portions and the C-O stretches from the ether and ester functionalities will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 294. The fragmentation pattern will be influenced by the presence of the ester, acetyl, and methoxy groups.

Key Predicted Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

McLafferty rearrangement of the ester: This would lead to a characteristic fragment.

-

Cleavage of the acetyl group: [M - 43]⁺

-

Loss of a methyl group from a methoxy group: [M - 15]⁺

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the described spectra.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The predicted spectral data for this compound provides a detailed roadmap for its structural characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses offers a powerful and synergistic approach to confirming the identity and purity of this compound, which is essential for its application in research and development.

References

-

PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. [Link][1]

-

ATB. Methyl 3-(4-methoxyphenyl)propanoate. The Automated Topology Builder and Repository. [Link][2]

-

PubChem. Ethyl 3-(3-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link][3]

-

Royal Society of Chemistry. Supporting Information for manuscript. [Link][4]

-

PrepChem. Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. [Link][5]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl3-(4-methoxyphenyl)propanoate | C11H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Ethyl 3-(3-methoxyphenyl)propanoate | C12H16O3 | CID 584318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

Unveiling the Therapeutic Potential of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: A Technical Guide for Preclinical Investigation

Foreword: The Imperative for Novel Pharmacophores

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to addressing unmet medical needs. The compound Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate represents a compelling, yet underexplored, scaffold. Its architecture, a confluence of a dimethoxylated phenyl ring, an acetyl moiety, and an ethyl propanoate side chain, suggests a rich potential for diverse biological activities. This technical guide serves as an in-depth exploration of these potential activities, providing a robust framework for researchers, scientists, and drug development professionals to systematically investigate its therapeutic promise. We will delve into the theoretical underpinnings of its potential bioactivities, grounded in the established pharmacology of its constituent functional groups, and present detailed, field-proven methodologies for its preclinical evaluation.

Structural Dissection and Rationale for Investigation

This compound is a multifaceted molecule. A thorough analysis of its structure provides the foundational logic for predicting its biological behavior.

-

The Dimethoxyphenyl Core: The presence of a dimethoxy-substituted phenyl ring is a well-established pharmacophore in a plethora of biologically active compounds.[1][2][3] Depending on the substitution pattern, these moieties are known to impart a range of activities, including anti-inflammatory, antioxidant, cytotoxic, and neurological effects.[1][3][4] For instance, compounds bearing a 3,4-dimethoxyphenyl group have demonstrated notable anti-inflammatory and cytotoxic properties.[3][4]

-

The Acetyl Group: The introduction of an acetyl group to a phenolic compound can significantly modulate its biological profile.[5] Acetylation can alter physicochemical properties such as lipophilicity and steric hindrance, thereby influencing receptor binding and cellular uptake. Studies on other acetylated phenolics have shown that this modification can sometimes enhance or alter the parent molecule's activity, including its antithrombotic effects.[5]

-

The Ethyl Propanoate Chain: Propionic acid and its esters are not merely inert chemical groups; they are recognized as important signaling molecules and metabolic regulators.[6] Propionate, a short-chain fatty acid, is known to exert immunomodulatory effects and can influence various physiological pathways.[6] The ethyl ester form in the target molecule could act as a prodrug, releasing the active propanoic acid moiety upon hydrolysis within the body.

This unique combination of functional groups within a single molecule warrants a comprehensive investigation into its potential therapeutic applications.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the structural analysis, we can postulate several key biological activities for this compound.

Anti-inflammatory Potential

Hypothesis: The dimethoxyphenyl moiety, a common feature in natural and synthetic anti-inflammatory compounds, suggests that this compound may possess anti-inflammatory properties.[3][7] The mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[7]

Supporting Evidence: Various dimethoxy flavones and other dimethoxyphenyl derivatives have been shown to reduce inflammation in preclinical models.[3][7] For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, exhibited significant anti-inflammatory effects by inhibiting prostaglandin biosynthesis.[3]

Antioxidant Activity

Hypothesis: The electron-donating nature of the methoxy groups on the phenyl ring suggests that the molecule could act as a free radical scavenger, thereby exhibiting antioxidant activity. This is a common characteristic of phenolic and methoxylated aromatic compounds.[8][9]

Supporting Evidence: Numerous studies have demonstrated the antioxidant potential of compounds containing methoxyphenyl groups.[8][9] These compounds can donate a hydrogen atom to free radicals, neutralizing their damaging effects.

Cytotoxic and Anti-cancer Properties

Hypothesis: The structural similarity to other dimethoxyphenyl-containing compounds with known cytotoxic effects indicates a potential for anti-cancer activity.[4][10] The mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key cellular targets like topoisomerases.[4]

Supporting Evidence: Several novel trimethoxyphenyl and dimethoxyphenyl derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast cancer.[4][10] The substitution pattern on the phenyl ring has been shown to be crucial for cytotoxicity.[4]

Neurological and Psychopharmacological Effects

Hypothesis: The dimethoxyphenethylamine backbone is a core structure in many psychedelic compounds, such as 2C-B, that act as agonists at serotonin 5-HT2A receptors.[11][12] Therefore, this compound could potentially modulate serotonergic or other neurotransmitter systems.

Supporting Evidence: The 2,5-dimethoxyphenethylamine scaffold is a well-known psychopharmacological template.[11] While the substitution pattern in our target molecule is different (4,5-dimethoxy), the potential for interaction with CNS receptors should not be dismissed and warrants investigation.[13]

Proposed Experimental Workflows for Preclinical Validation

To systematically evaluate the hypothesized biological activities, a tiered approach is recommended.

In Vitro Screening Cascade

The initial phase of investigation should focus on a battery of in vitro assays to rapidly assess the compound's activity across the predicted domains.

Diagram of the In Vitro Screening Workflow:

Caption: A tiered in vitro screening workflow for the initial assessment of biological activities.

Table 1: Key In Vitro Assays and Their Rationale

| Biological Activity | Primary Assay | Rationale | Secondary/Mechanistic Assay(s) |

| Anti-inflammatory | Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages | A robust and high-throughput screen for general anti-inflammatory potential. | - COX-1/COX-2 inhibition assay- Pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) measurement by ELISA |

| Antioxidant | DPPH and ABTS radical scavenging assays | Standard and reliable methods to quantify direct antioxidant capacity. | Cellular antioxidant activity (CAA) assay |

| Cytotoxicity | MTT or MTS assay on a panel of cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., MCF-10A) | To determine the concentration-dependent cytotoxic effects and selectivity. | - Apoptosis assays (Annexin V/PI staining)- Cell cycle analysis (flow cytometry) |

| Neurological | Radioligand binding assays for a panel of CNS receptors (focus on serotonin receptors, e.g., 5-HT2A, 5-HT2C) | To identify potential interactions with neurological targets. | Functional assays (e.g., calcium mobilization) for identified receptor hits |

Detailed Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-10A) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Proposed Signaling Pathway Investigation

Should the initial screening reveal significant anti-inflammatory or cytotoxic activity, further investigation into the underlying signaling pathways is warranted.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Concluding Remarks and Future Directions

This compound presents a novel chemical scaffold with a high probability of exhibiting interesting biological activities. The systematic approach outlined in this guide, from structural analysis and hypothesis generation to detailed experimental workflows, provides a clear path for its preclinical evaluation. Positive results from the initial in vitro screens should be followed by more in-depth mechanistic studies and, eventually, in vivo validation in relevant animal models of inflammation, cancer, or neurological disorders. The journey from a novel molecule to a potential therapeutic agent is arduous, but the unique structural attributes of this compound make it a worthy candidate for such an endeavor.

References

-

2C-B - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- A Review on Sasa quelpaertensis's Phytochemical Profiles and Pharmacological Activities. (2023). Molecules, 28(15), 5789.

- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2023). Pharmaceuticals, 16(11), 1618.

- Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. (2022).

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. (1990). PubMed.

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2021). Molecules, 26(16), 4983.

- Biological activity of acetyl

- New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. (2023). International Journal of Molecular Sciences, 24(9), 8345.

-

Propionic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. (2018).

- Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. (2022).

- Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2011). PubMed.

- Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. (2018). Molecules, 23(3), 662.

- Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2021).

- Propionic Acid Esters and Salts: Expanding the Utility of Propanoic Acid. (n.d.). BenchChem.

- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012). Molecules, 17(8), 9441-9456.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules, 26(16), 4984.

- Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (2011). European Journal of Medicinal Chemistry, 46(9), 4159-4166.

- Anti-inflammatory effect of certain dimethoxy flavones. (2015). PubMed.

- Synthesis, characterization and pharmacological studies of some novel N-acyl hydrazones of 1,2,3-triazole as potent cytotoxic agents. (2013).

- Neuronal and peripheral damages induced by synthetic psychoactive substances: an update of recent findings from human and animal studies. (2020). Current Neuropharmacology, 18(6), 494-511.

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2021). Journal of Medicinal Chemistry, 64(15), 11026-11044.

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2022).

- Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2022). Pharmacia, 69(3), 745-755.